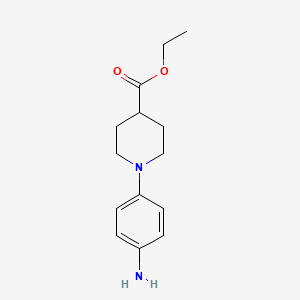

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate

描述

Introduction to Ethyl 1-(4-Aminophenyl)-4-Piperidinecarboxylate

Nomenclature and Structural Identification

Systematic IUPAC Name and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature precisely describes the molecular structure, indicating the presence of an ethyl ester group attached to the carboxylic acid functionality of the piperidine ring, with a 4-aminophenyl group substituted at the nitrogen atom of the piperidine ring. The compound is recognized by several alternative names in chemical literature and databases, reflecting the various naming conventions employed across different scientific disciplines and commercial applications.

According to chemical database records, the compound is also known by the synonymous names 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester and 4-piperidinecarboxylic acid, 1-(4-aminophenyl)-, ethyl ester. Additional systematic designations include ethyl 1-(4-aminophenyl)piperidine-4-carboxylate and 1-(4-aminophenyl)-4-(ethoxycarbonyl)piperidine. These various nomenclature forms demonstrate the complexity of chemical naming systems and the importance of standardized identification methods in chemical research and database management.

属性

IUPAC Name |

ethyl 1-(4-aminophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCDVJXPSHIHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377342 | |

| Record name | ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439095-52-0 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(4-aminophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate, with the molecular formula C₁₄H₂₀N₂O₂, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

Molecular Characteristics:

The compound features a piperidine ring substituted with an amino group at the para position of a phenyl ring and an ethoxycarbonyl group at the fourth position of the piperidine. This structural arrangement suggests potential interactions with various biological targets.

Biological Activity

Mechanisms of Action:

Research indicates that this compound may interact with specific receptors or enzymes, influencing pathways related to neurotransmission and cell proliferation. The presence of the amino group enhances its ability to form hydrogen bonds with biological macromolecules, potentially leading to enzyme inhibition or modulation of receptor activity .

Pharmacological Studies:

- Antiviral Activity: Some studies have explored its efficacy against viral infections, particularly SARS-CoV-2, where it exhibited promising antiviral properties with a balance between activity and cytotoxicity in cellular models .

- Neurotransmitter Modulation: The compound's structure suggests it may influence gamma-aminobutyric acid (GABA) pathways, which are critical in neurological functions. Inhibition of GABA aminotransferase has been linked to increased GABA levels, potentially offering therapeutic benefits for neurological disorders .

Comparative Analysis

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₁₄H₂₀N₂O₂ | Ester derivative with potential pharmacological applications. |

| 1-(4-Aminophenyl)piperidine-4-carboxylic acid | C₁₃H₁₆N₂O₂ | Related compound with similar biological targets but differing solubility characteristics. |

| 4-Aminopiperidine-4-carboxylic acid | C₆H₁₂N₂O₂ | Simpler structure; potential use in similar applications but less complex interactions. |

Case Studies

Study on Antiviral Properties:

A significant study evaluated the antiviral efficacy of this compound against various strains of coronaviruses. The results indicated that while the compound displayed antiviral activity, care must be taken due to its cytotoxic effects at higher concentrations. The balance between efficacy and safety is crucial for its potential therapeutic application .

Neuropharmacological Evaluation:

In a separate investigation focusing on neurotransmitter systems, this compound was assessed for its effects on GABAergic transmission. The findings suggested that it could serve as a novel GABA aminotransferase inhibitor, leading to increased GABA levels in neuronal cultures. This mechanism could be beneficial for treating conditions such as epilepsy and anxiety disorders .

科学研究应用

Medicinal Chemistry

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS). Its structural characteristics allow it to interact effectively with various receptors and enzymes, making it a valuable building block for drug development.

- Case Study : In a study published by ChemMedChem, derivatives of this compound were synthesized and tested for their antiproliferative effects against cancer cell lines. The results indicated that modifications to the piperidine structure could enhance biological activity, highlighting its utility in developing targeted cancer therapies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential component in synthetic pathways.

- Reaction Types :

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The ester group can be reduced to the corresponding alcohol.

- Substitution : Electrophilic aromatic substitution can modify the benzyl group.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Nitro/nitroso derivatives |

| Reduction | LiAlH₄, NaBH₄ | Alcohol |

| Substitution | Br₂, HNO₃ | Halogenated/nitrated derivatives |

Biological Studies

In biological research, this compound is utilized for studying receptor binding and enzyme inhibition. Its interactions with specific molecular targets are critical for understanding its pharmacological effects.

- Case Study : Research highlighted in PMC indicates that compounds similar to this compound showed promise as inhibitors against viral infections, including influenza and coronaviruses. This underscores its potential in developing antiviral agents .

Industrial Applications

Beyond academic research, this compound is also employed in industrial applications such as agrochemicals and specialty chemicals. Its role in the synthesis of various chemical products enhances its commercial viability.

化学反应分析

Nucleophilic Substitution at the Aromatic Amine

The primary amine on the 4-aminophenyl group participates in nucleophilic substitution reactions with electrophilic substrates. For example:

Reaction with 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole

| Condition | Reagents/Solvents | Yield | Product |

|---|---|---|---|

| 155°C, 68 h, inert atm | Dimethylacetamide (DMA) | 45% | Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-piperidinecarboxylate |

This reaction involves the displacement of chlorine by the aromatic amine, forming a C–N bond . Similar reactivity is observed with other aryl/heteroaryl halides under heated conditions.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

| Condition | Reagents | Product |

|---|---|---|

| 110°C, 2 h | 48% HBr | 1-(4-Aminophenyl)piperidine-4-carboxylic acid |

Basic Hydrolysis

| Condition | Reagents | Product |

|---|---|---|

| Aqueous NaOH, 0–10°C | NaOH/H₂O | Sodium carboxylate derivative |

The carboxylic acid product is a precursor for further functionalization, such as amidation or reduction .

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates reactions involving this compound:

Example: Synthesis of Quinoline Derivatives

| Condition | Reagents | Yield | Product |

|---|---|---|---|

| 180°C, 1 min (microwave) | Phenol, excess amine | 34% | Quinoline-piperidine hybrid compound |

This method reduces reaction times from days to minutes while maintaining moderate yields .

Reductive Amination and Cross-Coupling

The compound participates in one-pot reductive amination and Suzuki-Miyaura cross-coupling when paired with formyl aryl/heteroaryl boronates . For instance:

Suzuki-Miyaura Coupling

| Condition | Catalysts/Reagents | Application |

|---|---|---|

| Pd catalyst, base | Aryl boronate, THF | Synthesis of β-aryl aliphatic esters |

This highlights its utility in constructing complex scaffolds for drug discovery .

Functional Group Transformations

-

Oxidation : The aromatic amine can be oxidized to nitro derivatives using KMnO₄ or H₂O₂ under acidic conditions.

-

Reduction : The ester group is reducible to alcohol using LiAlH₄, though competing reduction of the aromatic amine may require protective strategies.

Stability and Side Reactions

Prolonged heating (>24 h) at 120°C may lead to decomposition or side products, necessitating careful monitoring. Tetrabutylammonium fluoride (TBAF) enhances reaction efficiency in coupling reactions by stabilizing intermediates .

Key Challenges and Optimization

-

Solvent Choice : Polar aprotic solvents like DMA improve solubility and reaction rates .

-

Purification : Column chromatography (hexane/ethyl acetate gradients) is critical for isolating pure products .

-

Yield Variability : Reactions under conventional heating (45–68 h) yield 34–45%, while microwave methods achieve comparable results faster .

This compound’s multifunctional reactivity makes it valuable in synthesizing bioactive molecules, particularly in medicinal chemistry applications .

相似化合物的比较

Structural and Functional Group Analysis

The structural uniqueness of ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate lies in its combination of a primary amine on the phenyl ring and the ethyl ester moiety. Below is a comparative analysis with key analogs:

Key Observations :

- The 4-aminophenyl group in the target compound distinguishes it from analogs with halogenated (e.g., 4-chlorobenzoyl ) or carbonyl-containing (e.g., 4-formylphenyl ) substituents. This group may enhance aqueous solubility and enable interactions with amine-specific biological targets.

- Anileridine , a clinically used analgesic, shares a piperidine-carboxylate core but incorporates a phenethylamine chain, underscoring the structural flexibility required for opioid receptor binding .

Physical and Chemical Properties

- Solubility: The 4-aminophenyl group likely increases water solubility compared to hydrophobic analogs like ethyl 1-benzoylpiperidine-4-carboxylate .

- Stability : Aromatic amines are prone to oxidation, necessitating storage under inert conditions, unlike esters with electron-withdrawing groups (e.g., 4-chloro-3-nitrophenyl sulfonyl in ).

准备方法

Amide and Ester Formation via Hydrolysis and Recrystallization (Patent US3998834A)

- A key method involves the hydrolysis of piperidinecarboxamide derivatives in the presence of potassium hydroxide and 1,2-ethanediol under reflux at 220°-230°C for extended periods (25-40 hours).

- The reaction mixture is cooled, poured into water, acidified with hydrochloric acid, then alkalized with sodium hydroxide to precipitate the product.

- The product is isolated by filtration, washed with solvents like 2-propanol and 1,1'-oxybisethane, and dried under vacuum at 80°C.

- This method yields the sodium salt hydrate of the piperidinecarboxylic acid derivative, which can be converted to the ethyl ester by standard esterification techniques.

- The process is stereospecific, allowing for cis and trans isomers to be isolated and purified by crystallization from ethanol-water mixtures.

Reaction Conditions and Yields

Analytical and Purification Techniques

- The intermediates and final products are commonly purified by recrystallization from solvents such as ethanol, 2-propanol, or mixtures with water.

- Chromatographic methods, including silica gel column chromatography with ethyl acetate/hexane mixtures, are used to separate byproducts and impurities when necessary.

- Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm purity and structure.

Summary of Key Research Findings

- The hydrolysis and subsequent acid-base treatment of piperidinecarboxamide derivatives under high-temperature reflux conditions provide a robust route to the piperidinecarboxylic acid intermediates, which can be converted to ethyl esters.

- The introduction of the 4-aminophenyl substituent is effectively achieved by nucleophilic aromatic substitution on activated aromatic precursors, with high yields reported under reflux in alcoholic solvents.

- The overall synthetic routes emphasize careful control of reaction conditions, especially temperature and pH, to maximize yield and purity.

- Purification by recrystallization and chromatographic methods ensures the isolation of stereochemically pure and analytically verified compounds.

This detailed synthesis overview integrates data from patent literature and peer-reviewed chemical synthesis reports, providing a comprehensive and authoritative guide to the preparation of this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves alkylation or sulfonylation of piperidine precursors. For example, alkylation of 4-piperidinecarboxylate derivatives with 4-aminophenyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound. Reaction optimization includes solvent selection (e.g., ethanol vs. acetonitrile), temperature control (60–80°C), and monitoring via thin-layer chromatography (TLC) for purity .

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of piperidine | Ethyl 4-piperidinecarboxylate, 4-aminophenyl bromide, K₂CO₃, acetonitrile, 72h, 70°C | 68% | |

| Sulfonylation | 4-Aminophenyl sulfonyl chloride, piperidine derivative, DCM, room temperature | 55% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : ¹H/¹³C-NMR (600 MHz) confirms structural integrity by identifying piperidine ring protons (δ 1.2–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). IR spectroscopy (Jasco-320) detects carbonyl stretches (~1700 cm⁻¹). Discrepancies in integration ratios or unexpected peaks may arise from residual solvents or tautomeric forms; these are resolved by repeating experiments under anhydrous conditions or using deuterated solvents .

Q. What purification strategies are recommended to achieve ≥95% purity for pharmacological assays?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures high purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., sulfonyl, methoxy) influence the compound’s reactivity and biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl in Ethyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate) enhance electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methoxy groups increase lipophilicity, improving blood-brain barrier penetration in neuroactive studies. Structure-activity relationship (SAR) models using Hammett constants (σ) correlate substituent effects with bioactivity .

Q. What strategies address contradictions in reported synthetic yields or spectral data across studies?

- Methodological Answer : Divergent yields often stem from variations in reagent quality (e.g., halide vs. tosylate leaving groups) or moisture-sensitive intermediates. Reproducibility is improved by standardizing anhydrous conditions (e.g., molecular sieves) and characterizing intermediates via LC-MS. For spectral contradictions, cross-validate data with computational tools (e.g., ACD/Labs Percepta) to rule out tautomerism or solvate formation .

Q. How can computational methods predict metabolic stability or toxicity of this compound?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies to predict oxidative metabolism (e.g., CYP450-mediated N-dealkylation). Tools like SwissADME predict bioavailability (e.g., LogP = 2.1 ± 0.3) and toxicity alerts (e.g., Ames test positivity due to aromatic amines). Experimental validation via microsomal assays confirms computational findings .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- Methodological Answer : Trace impurities (e.g., ethyl 4-oxo-piperidinecarboxylate) are quantified via UPLC-MS/MS with a limit of detection (LOD) ≤ 0.1%. Mitigation involves optimizing reaction quenching (e.g., rapid cooling to –20°C) and using scavengers (e.g., thiourea for residual halides) .

Data Contradiction Analysis

Q. Why do NMR spectra of similar derivatives show variable coupling constants for piperidine protons?

- Methodological Answer : Conformational flexibility of the piperidine ring (chair vs. boat) alters J values. For example, axial-equatorial proton coupling (J = 10–12 Hz) vs. equatorial-equatorial (J = 2–4 Hz). Variable temperature NMR (VT-NMR) at –40°C to 80°C resolves dynamic effects .

Q. How do conflicting cytotoxicity results in cell-based assays correlate with compound aggregation or solubility?

- Methodological Answer : Aggregation (confirmed via dynamic light scattering) may cause false-positive cytotoxicity. Solubility is enhanced using co-solvents (e.g., 0.1% DMSO) or formulation with cyclodextrins. Dose-response curves (IC₅₀) are validated across ≥3 cell lines to distinguish true bioactivity from artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。